N-Dodecanoyl-phenlyalanine
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Overview
Description
This compound appears as a white crystalline solid and is slightly soluble in water but soluble in organic solvents such as ethanol and dichloromethane . It is primarily used in research and laboratory applications, including drug delivery systems, synthesis of bioactive peptides, and protein modification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, N-(1-oxododecyl)- typically involves the chemical reaction between dodecanocarbonic acid and L-phenylalanine. The process begins with the activation of dodecanocarbonic acid, followed by its reaction with L-phenylalanine under controlled conditions. The reaction is usually carried out in the presence of specific reagents and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for Phenylalanine, N-(1-oxododecyl)- are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The synthesis is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Phenylalanine, N-(1-oxododecyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Phenylalanine, N-(1-oxododecyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism by which Phenylalanine, N-(1-oxododecyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s fatty acyl chain allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting the function of membrane-bound proteins. Additionally, it may interact with enzymes and receptors involved in various biochemical pathways, influencing their activity and downstream effects .
Comparison with Similar Compounds
Phenylalanine, N-(1-oxododecyl)- can be compared with other similar compounds, such as:
N-Lauroyl-L-phenylalanine: Similar in structure but with a shorter acyl chain.
N-(1-oxotetradecyl)-L-phenylalanine: Contains a longer acyl chain compared to N-(1-oxododecyl)-L-phenylalanine.
These compounds share similar properties and applications but differ in their acyl chain length, which can influence their solubility, bioavailability, and interaction with biological membranes .
Properties
IUPAC Name |
2-(dodecanoylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQUHHNIJVGMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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